N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide is an organic compound that features a bromine atom, a methyl group, and a cyanoacetamide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-2-methylaniline with cyanoacetic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Condensation Reactions: The cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)-3-methylfuran-2-carboxamide
- N-(4-Bromo-2-methylphenyl)benzenesulfonamide
- N-(2-Iodo-4-methylphenyl)-2-bromoacetamide
Uniqueness
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyanoacetamide group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations and applications.
Biological Activity
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula: C10H9BrN2O
- Molecular Weight: 251.1 g/mol
- CAS Number: 60731251
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Escherichia coli | 1.0 | 2.0 |
Candida albicans | 0.25 | 0.5 |
These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .
2. Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The compound's cytotoxicity was assessed using the Sulforhodamine B (SRB) assay.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15.3 |
HT29 | 20.5 |
The findings suggest that this compound exhibits promising anticancer activity, particularly against breast cancer cells .
3. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially modulating critical biological pathways. Studies have shown that it can inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively.
Enzyme | IC50 (µM) |
---|---|
DNA Gyrase | 12.27 |
Dihydrofolate Reductase | 0.52 |
These results underscore the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound showed synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
- Anticancer Mechanisms : Molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in cancer cell proliferation, suggesting a mechanism of action that warrants further investigation .
- Safety Profile : Toxicological evaluations indicated low hemolytic activity and non-cytotoxic effects at therapeutic concentrations, making it a candidate for further development in clinical settings .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChI Key |
BZBWLUDBMZWJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC#N |
Origin of Product |
United States |
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